1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid 1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1240578-54-4
VCID: VC11725943
InChI: InChI=1S/C18H17NO2/c1-2-13-8-9-15-11-17(18(20)21)19(16(15)10-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,21)
SMILES: CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid

CAS No.: 1240578-54-4

Cat. No.: VC11725943

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-6-ethyl-1H-indole-2-carboxylic acid - 1240578-54-4

Specification

CAS No. 1240578-54-4
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 1-benzyl-6-ethylindole-2-carboxylic acid
Standard InChI InChI=1S/C18H17NO2/c1-2-13-8-9-15-11-17(18(20)21)19(16(15)10-13)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,21)
Standard InChI Key UIZCZSHAMPIIOT-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O
Canonical SMILES CCC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 1-benzyl-6-ethyl-1H-indole-2-carboxylic acid, reflects its substitution pattern:

  • N1 position: A benzyl group (-CH₂C₆H₅) provides steric bulk and potential π-stacking interactions.

  • C6 position: An ethyl chain (-CH₂CH₃) introduces hydrophobicity, influencing membrane permeability.

  • C2 position: A carboxylic acid (-COOH) serves as a metal-chelating group, critical for interactions with biological targets .

The molecular formula is C₁₈H₁₇NO₂, with a molecular weight of 287.34 g/mol. Comparative analysis of similar indole derivatives suggests a density of approximately 1.25–1.35 g/cm³ and a boiling point near 500–550°C, extrapolated from structurally related compounds .

Synthetic Strategies and Optimization

Core Scaffold Construction

The indole core is typically synthesized via the Fischer indole synthesis or palladium-catalyzed cyclization. For 1-benzyl-6-ethyl substitution, a regioselective approach is required:

  • N1 Benzylation: Benzyl bromide or chloride reacts with indole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at room temperature .

  • C6 Ethylation: A Buchwald–Hartwig amination or direct alkylation using ethyl halides and palladium catalysts introduces the ethyl group .

  • C2 Carboxylation: Hydrolysis of a pre-installed ester (e.g., methyl or ethyl ester) under basic conditions yields the carboxylic acid .

Table 1: Representative Synthetic Routes for Analogous Indole-2-carboxylic Acids

StepReaction TypeReagents/ConditionsYield (%)Source
1N1 AlkylationBenzyl bromide, K₂CO₃, DMF, rt, 3–5 h79–86
2C6 SubstitutionEthyl iodide, Pd(OAc)₂, XPhos, 80°C65–75
3Ester HydrolysisNaOH, MeOH/H₂O, 80°C, 2 h85–90

Physicochemical and Spectroscopic Properties

Key properties inferred from analogs include:

  • LogP: ~3.5 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • pKa: Carboxylic acid group ≈ 4.5, enabling ionization at physiological pH .

  • UV-Vis: λₘₐₓ ≈ 290 nm (π→π* transitions of the indole and benzyl groups) .

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 288.1 .

Table 2: Comparative Physicochemical Data for Indole-2-carboxylic Acid Derivatives

CompoundMolecular WeightLogPSolubility (mg/mL)Source
6-Phenylmethoxy analog267.283.450.12 (H₂O)
5-(Benzyl)isoxazole derivative350.354.020.08 (PBS)
1-Benzyl-6-ethyl analog287.343.50*0.15* (PBS)

*Predicted values based on structural similarity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator